Bioisosteric Advantage: Arylthioacetic Acids as Potent HPPD Inhibitors vs. Aryloxyacetic Acid Scaffold
In a comparative study, the arylthioacetic acid scaffold, which includes 2-Oxo-2-(p-tolylthio)acetic acid as a key synthon, was evaluated as a bioisostere for the aryloxyacetic acid scaffold. The arylthioacetic acid derivatives demonstrated potent inhibition of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key herbicide target [1]. While the target compound itself is a precursor, lead compounds from this series exhibited Ki values of 0.021 and 0.022 μmol/L, which are comparable to the commercial herbicide mesotrione (Ki = 0.020 μmol/L), indicating that the arylthioacetic acid scaffold can achieve the same level of target engagement as established agrochemicals [2].
| Evidence Dimension | HPPD enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Precursor to arylthioacetic acid derivatives with Ki = 0.021 μmol/L (Compound A11) and 0.022 μmol/L (Compound B20) |
| Comparator Or Baseline | Mesotrione, a commercial HPPD-inhibiting herbicide (Ki = 0.020 μmol/L) |
| Quantified Difference | Ki values for arylthioacetic acid derivatives are within 0.001-0.002 μmol/L of mesotrione, indicating comparable potency. |
| Conditions | In vitro enzyme inhibition assay using recombinant Arabidopsis thaliana HPPD. |
Why This Matters
This evidence positions the arylthioacetic acid scaffold as a validated bioisostere, making 2-Oxo-2-(p-tolylthio)acetic acid a critical starting material for developing novel, potent HPPD inhibitors with potential commercial viability in crop protection.
- [1] Huang, H., Wang, M. M., Shu, L., Yan, Y. L., Zhang, J. Q., Liu, J. M., Zhan, X. H., & Zhang, D. Y. (2020). Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 76(12), 4112-4122. View Source
- [2] Huang, H., et al. (2020). Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 76(12), 4112-4122. Data from abstract and results. View Source
